(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride
Description
(6-Methylspiro[2.5]octan-6-yl)methanamine hydrochloride is a spirocyclic amine hydrochloride salt with the molecular formula C₉H₁₈ClN (MW: 175.7 g/mol) . It is cataloged as a chiral building block in synthetic chemistry, primarily used in pharmaceutical research and drug discovery . The compound features a unique spiro[2.5]octane core substituted with a methyl group at the 6-position and a methanamine moiety, which is protonated as a hydrochloride salt. Its CAS registry number is 877125-95-6 , and it is commercially available at high purity (e.g., 50 mg for €670) .
The spirocyclic structure confers rigidity and stereochemical complexity, making it valuable for modulating pharmacokinetic properties in drug candidates.
Properties
IUPAC Name |
(6-methylspiro[2.5]octan-6-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(8-11)2-4-10(5-3-9)6-7-10;/h2-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOYPXQOSSXUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride involves several steps. One common method includes the reaction of a spiro compound with methanamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques and equipment to produce the compound in larger quantities while maintaining high purity levels.
Chemical Reactions Analysis
(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used to study the effects of spiro compounds on biological systems. . Additionally, it is used in the industry for various applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Methanamine Hydrochlorides
Note: CAS RN 877125-95-6 is shared ambiguously in and ; this may indicate a database error.
Key Observations :
- The spiro[2.5]octane core distinguishes the target compound from chroman () or pyridine-based analogs ().
- The 6-methyl group increases steric bulk compared to the unsubstituted spiro[2.5]octane derivative ().
- Replacing the methyl group with oxygen () introduces polarity, altering solubility and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: NMR Data Comparison
Analysis :
Biological Activity
(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The chemical formula is represented as follows:
- IUPAC Name : this compound
- CAS Number : 2375261-94-0
| Property | Value |
|---|---|
| Molecular Weight | 195.73 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Target Interaction
The biological activity of this compound is hypothesized to involve interaction with various biological targets, similar to other compounds with spirocyclic structures. These interactions may lead to modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.
Biochemical Pathways Affected
Research indicates that compounds with similar structures can influence several biochemical pathways, including:
- Neurotransmitter Release : Potential modulation of dopamine and serotonin pathways.
- Cell Proliferation : Inhibition of cancer cell proliferation has been observed in related compounds.
Anticancer Activity
Several studies have investigated the anticancer properties of spirocyclic compounds. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : IC50 values indicating effective inhibition.
- A549 Cells : Similar patterns of cytotoxicity were noted.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against a range of bacterial strains, potentially through disruption of cellular membranes or inhibition of protein synthesis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values < 100 µM | |
| Antimicrobial | Effective against E. coli | |
| Neuroprotective | Modulation of neurotransmitters |
Study on Anticancer Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of HeLa cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Research
In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). It exhibited promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
